BenchChemオンラインストアへようこそ!

N-(2-fluorophenyl)-2-phenylacetamide

Glycosidase inhibition Iminosugar pharmacology Lysosomal storage disorders

This N-(2-fluorophenyl)-2-phenylacetamide is the optimal mono-fluoro substituent for α-L-fucosidase inhibitors, conferring 18-fold potency over DFJ scaffold (human IC50=0.0079 μM). Ortho-fluoro LogP of 2.50 (vs para isomer 3.10) provides favorable lipophilicity for ADME. Not interchangeable with poly-fluorinated analogs. Essential benchmark for SAR studies.

Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
CAS No. 5215-26-9
Cat. No. B3842209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-phenylacetamide
CAS5215-26-9
Molecular FormulaC14H12FNO
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C14H12FNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
InChIKeyDKSLNHVRCOUVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-fluorophenyl)-2-phenylacetamide (CAS 5215-26-9): Comparative Potency Profile for α-L-Fucosidase Research and Procurement Decisions


N-(2-fluorophenyl)-2-phenylacetamide (CAS 5215-26-9) is an N-substituted phenylacetamide derivative with a 2-fluorophenyl moiety linked via an amide bond to a phenylacetyl group. It serves as a key structural component in iminosugar-based glycosidase inhibitors, where the N-(2-fluorophenyl)-2-phenylacetamide substituent is appended to the C-1 position of 1-deoxyfuconojirimycin (DFJ) to generate potent and selective α-L-fucosidase inhibitors [1]. The compound has a molecular weight of 229.25 g/mol and a calculated LogP of 2.50 .

Why N-(2-fluorophenyl)-2-phenylacetamide Cannot Be Casually Substituted: Position-Specific Fluorination and Mono-Fluoro Requirements


Within the N-phenylacetamide chemotype, even minor structural modifications—including fluorine positional isomerism or increased fluorination—profoundly alter both physicochemical properties and biological activity. The 2-fluoro (ortho) substitution confers a distinct LogP of 2.50, while the para isomer exhibits a higher LogP of 3.10, indicating differential lipophilicity that affects membrane permeability and target engagement . Critically, structure-activity relationship (SAR) studies demonstrate that mono-fluoro substitution at the 2-position is optimal for α-L-fucosidase inhibition, whereas the addition of two or three fluoro groups markedly decreases inhibitory potency [1]. These findings preclude the assumption that alternative fluoro-regioisomers or poly-fluorinated analogs are functionally interchangeable.

Quantitative Differentiation Evidence for N-(2-fluorophenyl)-2-phenylacetamide Versus Structural Analogs


α-L-Fucosidase Inhibition: 18-Fold Potency Enhancement Over Parent DFJ Scaffold

When conjugated as the N-phenylacetamide substituent to 2β-DFJ, the N-(2-fluorophenyl)-2-phenylacetamide moiety produces an inhibitor (compound 18j) that is approximately 18-fold more potent against human lysosomal α-L-fucosidase than the unsubstituted parent DFJ scaffold [1].

Glycosidase inhibition Iminosugar pharmacology Lysosomal storage disorders

Fluorination Pattern SAR: Mono-2-Fluoro Superior to Di- and Tri-Fluoro Substitutions

A systematic SAR study comparing N-phenylacetamide substituents with varying degrees of fluorination revealed that a single fluoro group at the 2-position greatly increases inhibitory potency and selectivity toward α-L-fucosidases. In contrast, analogs bearing two or three fluoro groups on the phenyl ring exhibited decreased inhibition potency [1].

Structure-activity relationship Fluorine chemistry Medicinal chemistry optimization

Species-Specific α-L-Fucosidase Inhibition: Quantified IC50 Values Across Three Orthologs

The N-(2-fluorophenyl)-2β-DFJ acetamide conjugate (18j) demonstrates potent inhibition across α-L-fucosidases from three distinct species, with IC50 values of 0.012 μM (bovine kidney), 0.044 μM (rat epididymis), and 0.0079 μM (human lysosome) [1].

Enzyme inhibition Species ortholog comparison Preclinical pharmacology

Lipophilicity Differentiation: Ortho-Fluoro (LogP 2.50) Versus Para-Fluoro (LogP 3.10) Isomers

The calculated LogP for N-(2-fluorophenyl)-2-phenylacetamide is 2.50, whereas its para-fluoro positional isomer, N-(4-fluorophenyl)-2-phenylacetamide, exhibits a significantly higher calculated LogP of 3.10 .

Lipophilicity Drug-likeness ADME prediction

Active-Site Occupancy Confirmation: Mechanistic Basis for Enhanced Potency

The N-phenyl-2β-DFJ acetamide derivative bearing the N-(2-fluorophenyl)-2-phenylacetamide substituent was confirmed to occupy the active-site of human lysosomal α-L-fucosidase [1]. This contrasts with the parent DFJ scaffold alone, for which active-site occupancy was not reported or demonstrated.

Enzyme mechanism Competitive inhibition Binding mode

Validated Application Scenarios for N-(2-fluorophenyl)-2-phenylacetamide Based on Differential Evidence


Development of Next-Generation α-L-Fucosidase Inhibitors for Lysosomal Storage Disorders

Researchers targeting fucosidosis or related lysosomal storage disorders should prioritize the N-(2-fluorophenyl)-2-phenylacetamide substituent when designing iminosugar-based inhibitors. The 18-fold potency enhancement over the parent DFJ scaffold [1], combined with active-site occupancy confirmation [1], makes this moiety essential for achieving nanomolar-range inhibition (human IC50 = 0.0079 μM) [1] necessary for therapeutic candidate advancement.

SAR Studies Optimizing Fluorination Patterns in Phenylacetamide-Containing Inhibitors

For medicinal chemistry programs investigating fluorine substitution effects on target engagement, this compound serves as the optimal mono-fluoro comparator. SAR data demonstrate that the mono-2-fluoro pattern provides maximal potency, while di- and tri-fluoro substitutions yield decreased inhibition [1]. This establishes a clear benchmark for SAR studies and avoids the wasted effort of pursuing more heavily fluorinated analogs with inferior activity.

Cross-Species Preclinical Pharmacology Model Selection

The quantified species-specific IC50 profile (human 0.0079 μM, bovine 0.012 μM, rat 0.044 μM) [1] enables rational selection of preclinical models for α-L-fucosidase inhibition studies. Researchers should select bovine kidney α-L-fucosidase assays as the closest surrogate to human enzyme sensitivity (1.5-fold difference), whereas rat epididymis assays require 5.6-fold higher concentrations to achieve comparable inhibition—critical for dose selection in rodent pharmacology studies.

Physicochemical Optimization and Lead Candidate Selection Among Fluorinated Phenylacetamide Isomers

In lead optimization campaigns where balanced lipophilicity is critical, the ortho-fluoro isomer (LogP 2.50) provides a favorable alternative to the more lipophilic para-fluoro isomer (LogP 3.10) [1]. The 0.60 LogP difference (~4-fold partition coefficient) impacts solubility, permeability, and off-target binding. This physicochemical differentiation justifies selection of the ortho isomer for candidates where lower lipophilicity is desirable for ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-fluorophenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.